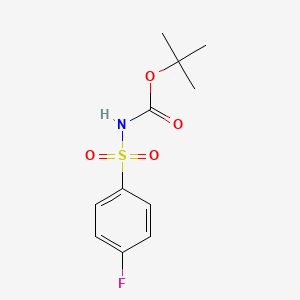
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14FNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a fluorobenzene ring, and a sulfonylcarbamate moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
科学研究应用
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonylcarbamate moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-chlorobenzene-1-sulfonyl)carbamate
- tert-Butyl (4-methylbenzene-1-sulfonyl)carbamate
- tert-Butyl (4-nitrobenzene-1-sulfonyl)carbamate
Uniqueness
tert-Butyl (4-fluorobenzene-1-sulfonyl)carbamate is unique due to the presence of the fluorine atom in the benzene ring, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
501682-72-0 |
|---|---|
分子式 |
C11H14FNO4S |
分子量 |
275.30 g/mol |
IUPAC 名称 |
tert-butyl N-(4-fluorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
InChI 键 |
VFDROKUZZMUZPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


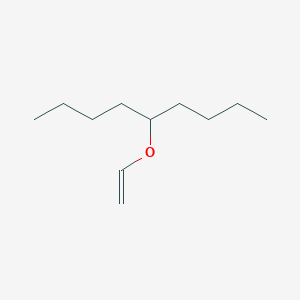
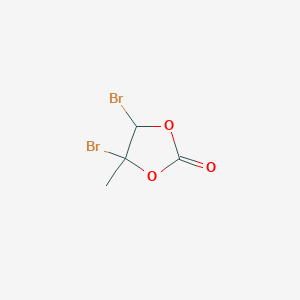
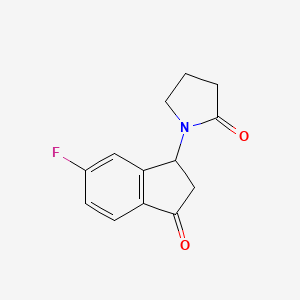
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
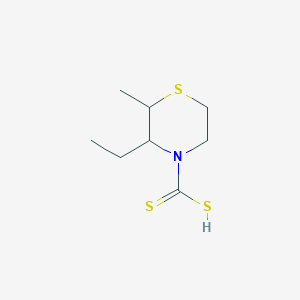
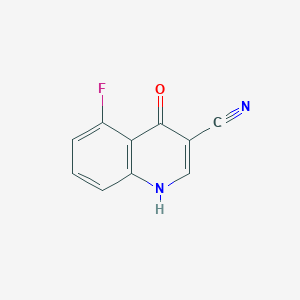
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
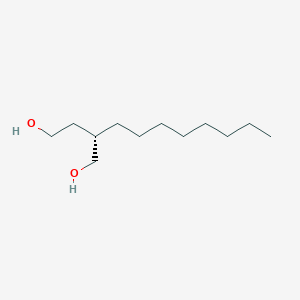
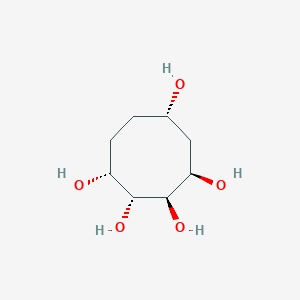
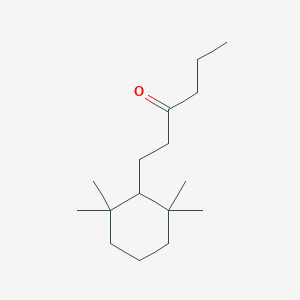
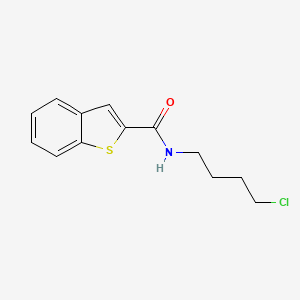
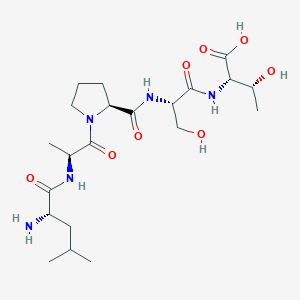

methanone](/img/structure/B14223063.png)
